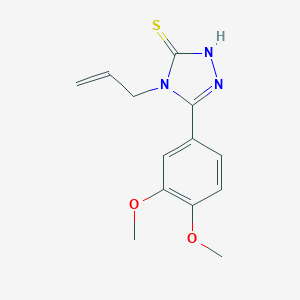

4-烯丙基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

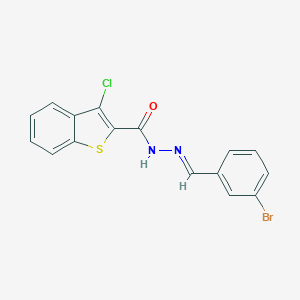

“4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of triazoles . The triazole ring moiety has a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of “4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” involves several steps . First, 4,4-dimethoxybenzoic acid is esterified using ethanol in the presence of concentrated sulfuric acid. The resulting ester is then treated with hydrazine monohydrate to give a hydrazide. This hydrazide is reacted with allyl isothiocyanate in the presence of absolute ethanol to afford a carbazide. Finally, the carbazide is refluxed with 2N NaOH and then acidified with concentrated HCl to afford the target compound .Molecular Structure Analysis

The molecular structure of “4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is complex, with multiple functional groups . It includes an allyl group, a dimethoxyphenyl group, a triazole ring, and a thiol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” include esterification, hydrazinolysis, and intramolecular cyclization . These reactions are monitored by TLC and the products are confirmed by their reported melting points .科学研究应用

抗氧化和生化活性

具有硫基团的化合物,如1,2,4-三唑-3-硫酮,表现出显著的抗氧化和抗自由基活性。与暴露于高辐射剂量的患者的生化过程的积极影响已经与生物源性氨基酸(如半胱氨酸)进行了比较,后者也具有一个自由的SH基团。合成和药理活性的1,2,4-三唑-3-硫酮和4-氨基-3-硫代-1,2,4-三唑的关键在于探索合成的1,2,4-三唑-3-硫酮的新可能性,包括4-烯丙基-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇 (Kaplaushenko, 2019)。

广泛的生物活性

最近的研究突出了1,2,4-三唑衍生物的广泛生物活性,包括抗菌、抗真菌、抗氧化、抗炎和抗病毒性质。这些化合物的合成和结构修饰是生物有机和药物化学研究中有前景的领域,暗示了开发新治疗剂的潜力 (Ohloblina, 2022)。

先进的合成方法

创新的合成方法扩展了三唑衍生物在制药领域的应用,强调了需要考虑绿色化学和可持续性的高效制备。为新兴疾病和耐药细菌株开发新的基于三唑的药物的重要性非常重要,突显了1,2,4-三唑衍生物在应对当前医学挑战中的多功能性 (Ferreira et al., 2013)。

多样的工业应用

除了它们的生物活性外,1,2,4-三唑衍生物在农业、制药、染料和高能材料中找到了应用。它们在耐热聚合物、荧光产品和离子液体的生产中的应用展示了这些化合物的广泛工业相关性 (Nazarov et al., 2021)。

未来方向

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-4-7-16-12(14-15-13(16)19)9-5-6-10(17-2)11(8-9)18-3/h4-6,8H,1,7H2,2-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRDSESGVZXDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414183.png)

![3-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B414184.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B414186.png)

![Ethyl {2-[2-(2-(benzoylamino)-3-{4-nitrophenyl}acryloyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B414191.png)

![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414192.png)

![2-fluorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B414193.png)

![6-(1-Methyl-2-phenylvinyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414195.png)

![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide](/img/structure/B414197.png)

![2-(4-Fluorophenoxy)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B414205.png)

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414207.png)